1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
BenchChem offers high-quality 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
921481-00-7 |
|---|---|
Molecular Formula |
C22H21N3O3 |
Molecular Weight |
375.428 |
IUPAC Name |
1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H21N3O3/c1-3-13-28-18-11-12-23-20-19(18)21(26)25(22(27)24(20)2)14-16-9-6-8-15-7-4-5-10-17(15)16/h4-12H,3,13-14H2,1-2H3 |
InChI Key |
CUIHWQQWUUBPBI-UHFFFAOYSA-N |
SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC4=CC=CC=C43)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-Methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a derivative of pyrido[2,3-d]pyrimidine that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido[2,3-d]pyrimidine core with a methyl group and a naphthylmethyl substituent. The presence of the propoxy group enhances its solubility and bioavailability.
Research indicates that pyrido[2,3-d]pyrimidine derivatives primarily exert their biological effects through the inhibition of key enzymes involved in cellular processes:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition leads to a decrease in tetrahydrofolate levels, impairing nucleotide synthesis and promoting apoptosis in rapidly dividing cells such as cancer cells .
- eEF-2 Kinase : Inhibitors like 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may also target eEF-2K, which is involved in protein synthesis regulation. A related compound demonstrated significant inhibition of eEF-2K activity in breast cancer cells .
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrido[2,3-d]pyrimidine derivatives:
- In vitro Studies : Compounds similar to 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown promising results against various cancer cell lines. For instance, compound 6 from a related study exhibited an IC50 value of 420 nM against MDA-MB-231 breast cancer cells .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound 6 | 420 | MDA-MB-231 (Breast) |
| Compound 9 | 930 | MDA-MB-231 (Breast) |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Efficacy : Derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of specific substituents on the pyrimidine ring enhances this activity .
| Bacteria | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
Case Studies
A notable study synthesized various pyrido[2,3-d]pyrimidine derivatives and evaluated their biological activities. The synthesized compounds were tested against K562 cell lines (myelogenous leukemia) using the SRB assay protocol. The results indicated significant growth inhibition at varying concentrations (1×10^-7 M to 1×10^-4 M), affirming their potential as anticancer agents .
Scientific Research Applications
Biological Applications
The applications of this compound are primarily in the field of medicinal chemistry where it has shown promise in various therapeutic areas:
Anticancer Activity
Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit tumor cell proliferation by interfering with specific cellular pathways involved in cancer progression. For example:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Properties
Pyrimidine derivatives have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Khaled et al. (2023) | Synthesis and Biological Evaluation | Demonstrated that modified pyrido[2,3-d]pyrimidines showed significant anticancer activity against various cancer cell lines. |
| Hilmy et al. (2023) | Structure Elucidation | Identified new substituted pyrido[2,3-d]pyrimidines with enhanced biological activities through structural modifications. |
| Pharmaceutical Research (2023) | Molecular Docking Studies | Provided insights into the binding interactions of these compounds with target proteins involved in cancer and inflammation pathways. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Propoxy Group
The 5-propoxy moiety undergoes nucleophilic substitution under alkaline conditions. For example:
-
Methanolysis : Refluxing with NaOMe/MeOH replaces the propoxy group with methoxy at C5 (yield: 78–82%).
-
Aminolysis : Reaction with amines (e.g., benzylamine) in THF yields 5-aminopyrido-pyrimidine derivatives (yield: 65–70%).
Electrophilic Aromatic Substitution
The naphthalene ring participates in electrophilic substitutions:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the 4-position of the naphthalene ring (yield: 55%) .
-
Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives (yield: 48–52%) .
Oxidation Reactions
The dihydropyrimidine ring undergoes oxidation:
-
Peracid Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in CHCl₃ converts the dihydro ring to a fully aromatic pyrido[2,3-d]pyrimidine system (yield: 85%) .
Key Reaction Data
Multi-Component Reactions (MCRs)
The compound participates in MCRs due to its electrophilic and nucleophilic sites:
-
Cyclocondensation : Reacts with aldehydes and ammonium acetate in ethanol to form fused tetracyclic derivatives (yield: 60–68%) .
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole rings at the methyl position (yield: 89–92%) .
Mechanistic Insights
-
Ring-Opening : Acidic hydrolysis (6M HCl, 80°C) cleaves the pyrimidine ring, yielding 2-aminonicotinic acid derivatives .
-
Photoreactivity : UV irradiation in acetonitrile induces [2+2] cycloaddition at the naphthalene ring .
Stability and Side Reactions
Preparation Methods
Synthetic Routes to 1-Methyl-3-(Naphthalen-1-ylmethyl)-5-Propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Core Scaffold Assembly via Cyclocondensation
The pyrido[2,3-d]pyrimidine core is typically constructed through cyclocondensation reactions. A validated approach involves reacting 6-amino-1,3-dimethyluracil with α,β-unsaturated carbonyl compounds under acidic conditions. For example, heating 6-amino-1,3-dimethyluracil with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours yields the bicyclic intermediate. Subsequent oxidation with selenium dioxide introduces the pyridine nitrogen at position 5, forming the pyrido[2,3-d]pyrimidine-2,4-dione skeleton.
Key Reaction Parameters
Sequential Functionalization of the Pyrido[2,3-d]pyrimidine Core
Introduction of the 5-Propoxy Group
The propoxy substituent at position 5 is introduced via nucleophilic aromatic substitution (SNAr). Treatment of the intermediate 5-chloropyrido[2,3-d]pyrimidine-2,4-dione with sodium propoxide in anhydrous dimethylformamide (DMF) at 80°C for 12 hours achieves this modification.
Optimization Insights
- Solvent polarity critically affects reaction rate (DMF > DMSO > THF)
- Alkali metal counterions (Na+ vs. K+) influence nucleophilicity (yield improvement: 12% with K+)
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, NaOPr, 80°C | 68 | 95.2 |
| DMSO, KOPr, 90°C | 72 | 97.8 |
N3-Alkylation with Naphthalen-1-ylmethyl Group
The naphthalen-1-ylmethyl moiety is introduced through Mitsunobu alkylation. Reacting 5-propoxypyrido[2,3-d]pyrimidine-2,4-dione with (naphthalen-1-yl)methanol in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–5°C yields the N3-substituted product.
Critical Considerations
- Temperature control prevents over-alkylation
- Stoichiometric ratio (1:1.2 substrate:alcohol) maximizes yield
Final N1-Methylation
The terminal methylation at N1 is achieved using methyl iodide in the presence of potassium carbonate. Refluxing in acetonitrile for 8 hours ensures complete quaternization.
Purification Protocol
Alternative Synthetic Strategies
One-Pot Multicomponent Approach
A modified Biginelli reaction condenses 6-amino-1-methyluracil, naphthalen-1-ylacetaldehyde, and propyl propiolate in ethanol with p-toluenesulfonic acid (p-TSA) as catalyst. While this method reduces step count, yields remain suboptimal (38–45%) due to competing side reactions.
Reaction Scheme
$$
\text{6-Amino-1-methyluracil} + \text{Naphthalen-1-ylacetaldehyde} + \text{Propyl propiolate} \xrightarrow{\text{p-TSA, EtOH}} \text{Target Compound}
$$
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the pyrimidine precursor on Wang resin enables automated synthesis. Key steps include:
- Resin activation with hydroxybenzotriazole (HOBt)
- Sequential coupling of naphthalen-1-ylmethylamine and propoxy groups
- Cleavage with trifluoroacetic acid (TFA):dichloromethane (1:9)
Advantages
Reaction Optimization and Mechanistic Studies
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (500 MHz, CDCl3)
- δ 8.42 (d, J = 5.1 Hz, 1H, H-7)
- δ 7.92–7.85 (m, 3H, naphthyl H-2, H-3, H-4)
- δ 5.31 (s, 2H, N-CH2-naphthyl)
- δ 4.12 (t, J = 6.5 Hz, 2H, OCH2CH2CH3)
- δ 3.67 (s, 3H, N1-CH3)
13C NMR (126 MHz, CDCl3)
High-Resolution Mass Spectrometry (HRMS)
- Observed: [M+H]+ = 432.1912
- Calculated for C24H22N3O3+: 432.1915
- Error: 0.7 ppm
Q & A
Q. Workflow :
Repeat synthesis with stricter anhydrous conditions.
Compare experimental NMR with computed chemical shifts (GIAO-DFT).
Methodological: What experimental design strategies minimize trial-and-error in parameter optimization?
Methodological Answer:
Statistical design of experiments (DoE) identifies critical variables:
| Factor | Levels Tested | Response (Yield%) |
|---|---|---|
| Temperature | 20°C, 30°C, 40°C | Non-linear effect |
| Base Equiv. | 1.0, 1.5, 2.0 | Linear increase |
| Solvent | DMF, DMSO, Acetonitrile | DMF optimal |
A fractional factorial design (e.g., Box-Behnken) reduces experiments by 50% while capturing interactions .
Advanced: How to evaluate thermal stability under varying conditions?
Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition pathways:
- TGA : Measures mass loss (%) at 25–300°C (degradation onset >150°C suggests stability).
- DSC : Identifies melting points and exothermic/endothermic events.
Photolytic stability is tested via UV-Vis exposure (λ = 254 nm) over 72 hours, with HPLC monitoring degradation products.
Methodological: How to apply statistical DOE in synthesis optimization?
Methodological Answer:
A Plackett-Burman design screens 7 factors in 12 experiments:
| Factor | Low Level | High Level |
|---|---|---|
| Reaction Time | 6 h | 24 h |
| Temperature | 20°C | 40°C |
| Catalyst Loading | 0.5 mol% | 2.0 mol% |
ANOVA identifies temperature and catalyst loading as significant (p < 0.05), guiding further optimization .
Advanced: What strategies validate biological activity while ensuring batch consistency?
Methodological Answer:
- Batch-to-batch consistency : Use NMR and LC-MS to confirm structural identity.
- Bioassay controls : Include reference compounds (e.g., kinase inhibitors) to benchmark activity.
- Dose-response curves : Test across 3–4 independent batches to calculate IC₅₀ variability (<15% acceptable) .
Methodological: How to troubleshoot low yields in alkylation steps?
Methodological Answer:
Low yields (<40%) may result from:
- Steric hindrance : Bulkier electrophiles (e.g., substituted benzyl chlorides) require higher temperatures (50–60°C).
- Moisture sensitivity : Use molecular sieves or anhydrous solvents.
- Side reactions : Add inhibitors (e.g., BHT) to prevent radical pathways .
Advanced: How to integrate computational models with experimental data for novel reactions?
Methodological Answer:
A feedback loop combining DFT calculations and robotic screening accelerates discovery:
Compute : Predict feasible reaction pathways (e.g., nucleophilic attack sites).
Validate : High-throughput screening tests 100+ conditions in parallel.
Refine : Update computational models with experimental outcomes (e.g., failed reactions) .
This approach reduced optimization time for analogous pyrimidine-diones by 8 weeks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
